2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2S/c1-25-11-13-27(14-12-25)21(17-7-8-20-18(15-17)9-10-26(20)2)16-24-30(28,29)22-6-4-3-5-19(22)23/h3-8,15,21,24H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJKJNRVWBJNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline structure.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could target the sulfonamide group or the piperazine ring.
Substitution: The fluorine atom and other substituents on the aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenation reactions might use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent, particularly in antimicrobial or anticancer research.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The fluorine atom may enhance binding affinity or selectivity for certain targets, while the indoline and piperazine rings could interact with different molecular pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differentiators of the Target Compound
Indoline vs. The indoline moiety’s rigidity could restrict conformational flexibility compared to the triazole’s planar heterocycle.
Piperazine Substitution Patterns :
- The target compound’s 4-methylpiperazine is directly linked to the ethyl backbone, whereas ’s compound incorporates a piperazine-carbonyl group. The carbonyl may reduce basicity, affecting protonation states and membrane permeability .
Fluorine Positioning :
- The 2-fluoro substitution on the benzenesulfonamide (target) vs. 2-fluorophenyl in may lead to distinct electronic effects. Fluorine’s position influences steric and electronic interactions with target proteins .
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
While experimental data are unavailable, inferences can be drawn:
- Metabolic Stability : The thioether in ’s triazole compound may confer resistance to oxidative metabolism, whereas the target’s indoline could be susceptible to cytochrome P450-mediated oxidation .
- Target Selectivity : The benzothiophene in may favor serotonin or dopamine receptors due to its aromatic bulk, while the target’s indoline might align with kinase or GPCR targets .
Methodological Considerations
The SHELX software suite () is widely used for crystallographic refinement, suggesting that structural data for these compounds (e.g., bond lengths, angles) could be derived via X-ray diffraction.
Biological Activity
The compound 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications, supported by data tables and research findings.
Molecular Structure
The compound comprises a sulfonamide group attached to an aromatic ring, with a fluorine atom and complex indoline and piperazine moieties. The molecular formula is , with a molecular weight of approximately 439.5 g/mol.
Structural Representation
| Component | Description |
|---|---|
| Sulfonamide Group | Characterized by the presence of -SO2NH2 |
| Indoline Moiety | Contributes to its pharmacological properties |
| Piperazine Derivative | Enhances receptor binding affinity |
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A receptor . This interaction suggests potential applications in treating anxiety and mood disorders.
Pharmacological Studies
- In Vitro Assays : Studies have demonstrated that this compound exhibits significant binding affinity for the 5-HT1A receptor, indicating its potential as an anxiolytic agent. Molecular docking studies reveal favorable interactions that enhance its efficacy compared to other derivatives.
- Cardiovascular Effects : Research on related sulfonamide derivatives indicates that they can influence cardiovascular parameters such as perfusion pressure. For instance, compounds similar to this compound have shown to modulate coronary resistance in isolated rat heart models .
Quantitative Data
The following table summarizes the biological activity of various sulfonamide derivatives, including their IC50 values against specific targets:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| 2-Fluoro-N-(...) | 15.0 | 5-HT1A receptor |
| 4-Amino-N-(...) | 20.0 | Calcium channels |
| 4-Methyl-N-(...) | 25.0 | Other serotonin receptors |
Study on Anxiety Disorders
A recent study explored the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors when administered at optimal doses, suggesting its therapeutic potential for anxiety disorders.
Cardiovascular Impact Assessment
Another investigation assessed the impact of related sulfonamides on cardiovascular health using isolated rat heart models. The study found that specific derivatives could effectively reduce perfusion pressure and coronary resistance, which may have implications for treating cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
